Methyl 2,5-dimethyl-3-nitrobenzoate

Description

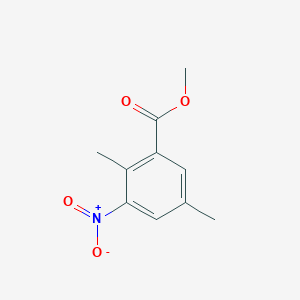

Methyl 2,5-dimethyl-3-nitrobenzoate is an aromatic ester featuring a nitro group at the 3-position and methyl substituents at the 2- and 5-positions of the benzene ring. The compound’s ester and nitro functionalities suggest applications in organic synthesis, pharmaceuticals, or materials science, where substituent effects dictate reactivity and stability.

Properties

CAS No. |

27023-01-4 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2,5-dimethyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)7(2)9(5-6)11(13)14/h4-5H,1-3H3 |

InChI Key |

QXYKFVOZYSRLAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-3-nitrobenzoate typically involves the nitration of methyl 2,5-dimethylbenzoate. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which acts as the nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

Reduction: 2,5-dimethyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2,5-dimethyl-3-nitrobenzoic acid and methanol

Scientific Research Applications

Methyl 2,5-dimethyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro group, which can act as an electron-withdrawing group.

Industry: Used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction processes. The compound’s effects are mediated through its ability to form hydrogen bonds, electrostatic interactions, and covalent modifications with target molecules .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Reactivity

- Electrophilic Substitution : Methoxy groups () activate the ring, making reactions like nitration or sulfonation more facile than in dimethyl or dichloro analogs.

- Nucleophilic Aromatic Substitution : Chloro substituents () enable displacement reactions under harsh conditions, whereas methyl groups are inert in such contexts.

Spectroscopic Characterization

- NMR and IR: Methoxy and nitro groups in show distinct ¹H NMR shifts (δ 3.8–4.0 ppm for OCH₃) and IR stretches (1520 cm⁻¹ for NO₂). Chloro substituents () lack protons but influence ¹³C NMR chemical shifts .

Biological Activity

Methyl 2,5-dimethyl-3-nitrobenzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group (-NO₂) and two methyl groups (-CH₃) attached to a benzoate structure. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to enzyme inhibition or disruption of cellular processes.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups that may enhance its biological activity.

- Hydrolysis : Under acidic or basic conditions, the ester group can hydrolyze, yielding the corresponding carboxylic acid and methanol, which may have distinct biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : It has been studied for its potential antimicrobial effects against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is a focal point of research.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For example, related compounds have shown effectiveness against cell lines such as HeLa and MIA PaCa-2 through mechanisms involving the inhibition of oncogenic proteins .

- Enzyme Inhibition : The compound's nitro group has been implicated in the inhibition of specific enzymes involved in metabolic pathways. This activity could be leveraged in drug development for conditions requiring enzyme modulation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study synthesized a library of small molecules related to this compound and evaluated their anticancer properties. The MTT assay demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations. For instance, one derivative showed an IC50 value of 1.88 µM against Jurkat cells .

Table 2: IC50 Values from Anticancer Studies

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Jurkat | 1.88 |

| Derivative B | K-562 | 2.50 |

| Derivative C | HeLa | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.